molecular formula C14H16N2O3 B2895762 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide CAS No. 852367-31-8

2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide

Cat. No. B2895762
M. Wt: 260.293
InChI Key: LCHSCLIUQDJWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide, also known as IPA-3, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of P21-activated kinases (PAKs), a family of serine/threonine protein kinases that play important roles in cell proliferation, migration, and survival.

Scientific Research Applications

Synthesis and Biological Evaluation

The compound 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide, and its derivatives, have been the subject of extensive research due to their potential applications in various scientific fields. Studies have focused on the synthesis of novel compounds for antimicrobial activities, protection in the synthesis of semisynthetic beta-lactam antibiotics, and as potent ligands for cannabinoid receptors, among others.

One notable study synthesized a series of acetamide derivatives, including the mentioned compound, to evaluate their antibacterial and antifungal activities. The study found that some derivatives showed promising activities against pathogenic microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Another significant application is in the synthesis of semisynthetic beta-lactam antibiotics. The 2-methoxypropan-2-yl group has been identified as a suitable hydroxyl protecting group, facilitating the synthesis of broad-spectrum antibiotics with notable activities against strains of Pseudomonas aeruginosa. This highlights the compound's role in improving antibiotic synthesis processes (Woo, 1981).

Furthermore, indol-3-yl-oxoacetamides have been synthesized and evaluated as potent cannabinoid receptor type 2 ligands. These compounds, including the one , offer potential therapeutic applications in treating diseases mediated by the CB2 receptor (Moldovan et al., 2017).

Drug Development and Molecular Docking Studies

The compound has also found applications in drug development, specifically as a precursor or a structural motif in the synthesis of drugs targeting various conditions. For example, its derivatives have been studied for their roles in synthesizing inhibitors for COX-2, highlighting their potential in developing anti-inflammatory drugs (Uddin et al., 2009).

Additionally, molecular docking and design-based synthesis studies have been conducted to evaluate the anti-inflammatory properties of indole acetamide derivatives. These studies aim to uncover the mechanisms through which these compounds interact with biological targets, furthering our understanding of their potential therapeutic applications (Al-Ostoot et al., 2020).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(8-19-2)16-14(18)13(17)11-7-15-12-6-4-3-5-10(11)12/h3-7,9,15H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHSCLIUQDJWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide

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